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Compound of Interest

Compound Name: 4-Bromophenylacetic acid

Cat. No.: B019724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromophenylacetic acid, a compound of interest in various fields of chemical and
pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR spectra of 4-bromophenylacetic acid provide detailed
information about its proton and carbon framework.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 4-bromophenylacetic acid was recorded in deuterated chloroform
(CDCIs). The chemical shifts (&) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Assignment Chemical Shift (ppm)  Multiplicity Integration
-COOH ~10.5-12.0 Singlet (broad) 1H
Ar-H 7.44 Doublet 2H
Ar-H 7.18 Doublet 2H
-CHz- 3.61 Singlet 2H

Table 1: *H NMR data for 4-Bromophenylacetic acid in CDCls.

3C NMR Spectroscopic Data

The 13C NMR spectrum of 4-bromophenylacetic acid, also recorded in CDClIs, reveals the
chemical environment of each carbon atom.

Assignment Chemical Shift (ppm)
-C=0 176.8

Ar-C-Br 1215

Ar-CH 132.1

Ar-CH 131.2

Ar-C-CHz 1335

-CHa- 40.5

Table 2: 13C NMR data for 4-Bromophenylacetic acid in CDCls.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 4-bromophenylacetic acid highlights key
vibrational modes.
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Wavenumber (cm~?) Assignment Intensity
~2500-3300 O-H stretch (Carboxylic acid) Broad
~1700 C=0 stretch (Carboxylic acid) Strong
~1490 C=C stretch (Aromatic ring) Medium
~1430 C-O-H bend Medium
~1290 C-O stretch Strong
~1070 C-Br stretch Medium
820 p-substituted benzene C-H Strong

bend

Table 3: Key IR absorption bands for 4-Bromophenylacetic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The electron ionization (EI) mass spectrum of 4-bromophenylacetic acid shows

characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion, due to
214/216 ~55/~54 )

79Br/81Br isotopes)
170/172 ~100/~98 [M-COOH]*
169/171 ~100/~98 [M-COOH-H]*+
90 ~22 [C7He]*
89 ~22 [C LHs]*

Table 4: Major peaks in the mass spectrum of 4-Bromophenylacetic acid.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used for both *H
and 3C NMR analysis.

Sample Preparation:

o Approximately 5-10 mg of 4-bromophenylacetic acid is accurately weighed and dissolved
in approximately 0.7 mL of deuterated chloroform (CDCIs).

o A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

e The solution is transferred to a 5 mm NMR tube.

IH NMR Acquisition:

e The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
o A standard one-pulse *H NMR experiment is performed.

o Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient
number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a
relaxation delay of 1-5 seconds.

13C NMR Acquisition:
e A proton-decoupled 3C NMR experiment is conducted.
o A wider spectral width (e.g., 0-200 ppm) is used.

» Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary to obtain a spectrum with an adequate
signal-to-noise ratio.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is utilized for this analysis.
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Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 4-bromophenylacetic acid is finely ground with about 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
e Abackground spectrum of a pure KBr pellet is first recorded.

e The KBr pellet containing the sample is then placed in the sample holder of the FTIR
instrument.

e The spectrum is typically recorded over a range of 4000-400 cm~* with a resolution of 4

cm™i.
Mass Spectrometry Protocol
Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source is used.
Sample Introduction:

« A small amount of the solid 4-bromophenylacetic acid sample is introduced into the ion
source, typically via a direct insertion probe.

e The sample is heated to induce vaporization into the gas phase.
lonization and Analysis:

e The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to
cause ionization and fragmentation.

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

e The detector records the abundance of each ion, generating the mass spectrum.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-bromophenylacetic acid.
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Figure 1: General workflow for spectroscopic analysis of 4-Bromophenylacetic acid.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromophenylacetic Acid: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019724#4-bromophenylacetic-acid-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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